The synthesis of cytisine and its derivatives often involves complex organic reactions. A common method includes the use of N-propionyl cytisine, which can undergo acyl migration reactions when treated with lithium diisopropylamide followed by alkylation with benzyl bromide. This method showcases the versatility of cytisine in forming various derivatives through strategic modifications . Additionally, other synthetic pathways have been explored, including the conjugation of cytisine with ferrocene derivatives to enhance its biological activity .
The molecular structure of cytisine, tetrahydro-12-methyl-, is characterized by a bicyclic framework that includes a pyridine ring fused to a diazabicyclo structure. The compound can be represented by the following structural formula:
Cytisine participates in various chemical reactions that modify its structure for enhanced pharmacological properties. Notable reactions include:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final products.
Cytisine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. As a partial agonist at these receptors, it activates them but does not fully stimulate them like nicotine does. This mechanism leads to:
Relevant data suggest that these properties contribute significantly to its bioavailability and therapeutic efficacy.
Cytisine has garnered attention for several scientific applications:
The compound designated as "cytisine, tetrahydro-12-methyl-" represents a structural derivative of the naturally occurring quinolizidine alkaloid cytisine. According to IUPAC conventions, cytisine itself is systematically named as (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one [2] [5]. The descriptor "tetrahydro-12-methyl-" indicates two distinct structural modifications:
Therefore, the systematic IUPAC name for "cytisine, tetrahydro-12-methyl-" is:(1R,5S)-1,2,3,4,5,6-hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one. This name explicitly defines:
Isomeric variations primarily arise from:
Table 1: Key Nomenclature Differences Between Cytisine and Cytisine, Tetrahydro-12-Methyl-
Structural Feature | Cytisine | Cytisine, Tetrahydro-12-Methyl- |
---|---|---|
Systematic IUPAC Name | (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one |
Ring A Structure | Pyrid-2-one (unsaturated enone) | Piperidin-2-one (saturated amide) |
Nitrogen N-12 Status | Secondary amine (-NH-) | Tertiary amine (-NCH3-) |
Potential New Stereocenters | Defined stereocenters at C1, C5 | Defined stereocenters at C1, C5; Potential new stereocenter(s) depending on saturation site (e.g., C6) |
The molecular geometry of cytisine, tetrahydro-12-methyl- is fundamentally shaped by its quinolizidine core (1,5-methano-8H-pyrido[1,2-a][1,5]diazocine) and the specified modifications.
The combined modifications result in a molecule with increased sp³ character and conformational flexibility compared to the largely rigid and planar cytisine. The defined and potential stereocenters create distinct three-dimensional shapes critical for interactions with biological targets like nicotinic acetylcholine receptors (nAChRs).
Cytisine, tetrahydro-12-methyl- differs structurally from its parent alkaloid cytisine in two key aspects, profoundly influencing its physicochemical and potential interaction properties:
Table 2: Key Structural and Physicochemical Differences Between Cytisine and Cytisine, Tetrahydro-12-Methyl-
Property | Cytisine | Cytisine, Tetrahydro-12-Methyl- | Consequence |
---|---|---|---|
Ring A Type | Pyrid-2-one (conjugated enone) | Piperidin-2-one (saturated amide) | Loss of conjugation, planarity; Increased flexibility |
N-12 Group | Secondary Amine (-NH-) | Tertiary Amine (-NCH3-) | Increased basicity; Loss of H-bond donor; Increased lipophilicity/sterics |
Molecular Rigidity | High (planar Ring A, rigid fused rings) | Moderate/Reduced (non-planar flexible Ring A) | Altered 3D pharmacophore presentation |
H-Bonding Capacity | Donor: 1 (N12-H); Acceptors: >2 (Ring A C=O, N1) | Donor: 0; Acceptors: >2 (Ring A C=O, N1, N12 lone pair) | Loss of key H-bond donor; Potential change in acceptor strength |
Basicity (N-12 pKa) | ~7.9 - 8.3 | ~9.0 - 10.3 (estimated) | Higher fraction protonated at physiological pH |
log D7.4 (Estimated) | Low (Highly hydrophilic cation) | Higher (Increased lipophilicity from N-CH3 and saturated Ring A) | Improved membrane permeability? |
Stereochemical Complexity | Defined centers at C1, C5 | Defined centers at C1, C5; New chiral center at C6 (if Δ5,6 saturated) | Potential for diastereomers with distinct bioactivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7